![molecular formula C13H11FN2O4S B2671371 3-[2-(4-Fluorosulfonyloxyanilino)-2-oxoethyl]pyridine CAS No. 2411298-02-5](/img/structure/B2671371.png)
3-[2-(4-Fluorosulfonyloxyanilino)-2-oxoethyl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“3-[2-(4-Fluorosulfonyloxyanilino)-2-oxoethyl]pyridine” is a complex organic compound. It contains a pyridine ring, which is a basic heterocyclic aromatic organic compound similar to benzene and pyrrole . The compound also contains a fluorosulfonyloxyanilino group and an oxoethyl group attached to the pyridine ring.
Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various computational methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) methods . These methods can provide insights into the molecular electrostatic potential, frontier orbital gap, and UV-visible spectrum of the compound .Chemical Reactions Analysis
The chemical reactions involving “this compound” can be complex and varied. Pyridine derivatives are known to undergo a variety of reactions, including reactions with water to form carboxylic acids, reactions with alcohols to form esters, and reactions with amines to form amides .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be predicted based on its molecular structure and the properties of similar compounds. For instance, pyridine is a pale yellow to pale brown crystalline powder that is readily soluble in methanol, ethanol, and hot water .Scientific Research Applications
Synthesis and Molecular Interactions
- A study by Koren et al. (1998) elaborates on the synthesis of pyridine-modified analogues, exploring their affinity for nicotinic acetylcholine receptors (nAChRs), which could be pivotal in developing pharmacological probes and potential medications for neurological conditions [Koren et al., 1998].
- Research by Doll et al. (1999) investigates 2-fluoro derivatives of pyridine ethers as selective ligands for the alpha4beta2 nicotinic acetylcholine receptor subtype, highlighting their application in brain imaging and study of central nAChRs via positron emission tomography (PET) [Doll et al., 1999].
- Stavber and Zupan (1990) discuss the reactions of caesium fluoroxysulphate with pyridine, leading to various products based on the solvent used, which contributes to the understanding of fluorine chemistry and its applications in synthesizing complex fluorinated compounds [Stavber & Zupan, 1990].
Optical and Magnetic Properties
- Pająk et al. (2000) synthesized pyridinium fluorosulfonate and studied its ferroelectric properties, offering insights into the development of new materials with potential applications in data storage and electronic devices [Pająk et al., 2000].
- Constable et al. (2014) reported on iridium(III) complexes containing sulfanyl- or sulfone-functionalized cyclometallating 2-phenylpyridine ligands, demonstrating green-emitting properties. These findings could be instrumental in developing new photoluminescent materials for OLEDs and other light-emitting applications [Constable et al., 2014].
Environmental and Analytical Applications
- Research on the degradation of pyridine in drinking water by dielectric barrier discharge, as investigated by Li et al. (2017), demonstrates an effective method for treating water contaminated with nitrogen heterocyclic compounds, contributing to environmental protection and public health [Li et al., 2017].
- Maity et al. (2010) synthesized a pyrrolidine constrained bipyridyl-dansyl click fluoroionophore, serving as a selective chemosensor for Al(3+), illustrating its application in detecting and quantifying metal ions in various environments, including living cells [Maity & Govindaraju, 2010].
properties
IUPAC Name |
3-[2-(4-fluorosulfonyloxyanilino)-2-oxoethyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O4S/c14-21(18,19)20-12-5-3-11(4-6-12)16-13(17)8-10-2-1-7-15-9-10/h1-7,9H,8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTLGXVLXKFZPBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CC(=O)NC2=CC=C(C=C2)OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-6-hydroxynicotinamide](/img/structure/B2671288.png)
![4-(2,4-Dichlorophenyl)sulfanyl-2-[(4-methylphenyl)methylsulfanyl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B2671291.png)
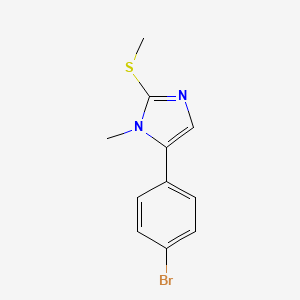

![Ethyl 2-[(4-tert-butylbenzoyl)carbamothioylamino]-4-methyl-5-propanoyloxythiophene-3-carboxylate](/img/structure/B2671295.png)
![9-Benzyl-2-oxa-6,9-diazaspiro[4.5]decane-7,10-dione](/img/structure/B2671297.png)
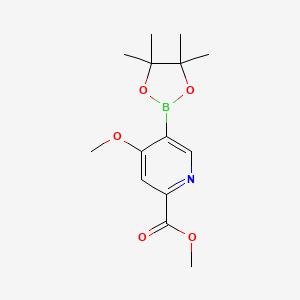
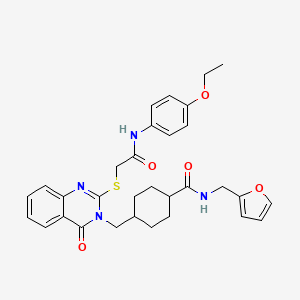
![(7-methoxybenzofuran-2-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2671303.png)
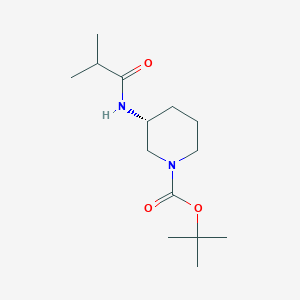

![4-[3-(2-chlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one](/img/structure/B2671309.png)
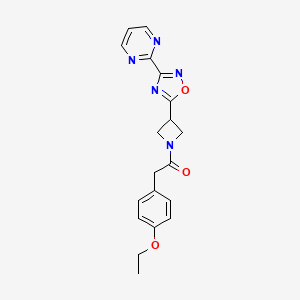
![3-((2-((3,4-dimethylphenyl)amino)-2-oxoethyl)thio)-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2671311.png)